molecular formula C15H10O2 B177156 Benzalphthalide CAS No. 4767-56-0

Benzalphthalide

Cat. No. B177156
CAS RN: 4767-56-0
M. Wt: 222.24 g/mol
InChI Key: YRTPZXMEBGTPLM-UVTDQMKNSA-N
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Description

Benzalphthalide is a chemical compound with the molecular formula C15H10O2 and a molecular weight of 222.24 . It is also known by other names such as 3-Benzalphthalide, 1(3H)-Isobenzofuranone, 3-(phenylmethylene)-, Phthalide, 3-benzylidene-, and 3-Benzylidenephthalide .


Synthesis Analysis

The synthesis of Benzalphthalide involves a series of 3-benzalphthalidyl-amino acids and their corresponding methyl esters, dipeptides, and tripeptide methyl esters . The benzalphthalides monosubstituted on the phthalazine system were obtained as 1:1 mixtures of regioisomers with the substituent indistinctly attached at positions C-5 or C-6 of the benzalphthalide .


Molecular Structure Analysis

The molecular structure of Benzalphthalide can be represented as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for Benzalphthalide is YRTPZXMEBGTPLM-UVTDQMKNSA-N .


Chemical Reactions Analysis

Benzalphthalide is involved in radical reactions for functional group conversions and carbon-carbon bond formation . It also participates in radical chain reactions and radical combination reactions .


Physical And Chemical Properties Analysis

Benzalphthalide has a molecular weight of 222.24 g/mol . Its physical and chemical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .

Scientific Research Applications

Spectrophotometric Studies

Benzalphthalides, produced as intermediates in the preparation of inandione 1,3-derivatives, have been studied spectrophotometrically in organic solvents and buffer solutions. These studies contribute to understanding the chemical properties of benzalphthalides and their derivatives, broadening the knowledge of their potential applications in various fields (R. Issa, I. M. Issa, A. Abdel-Kader, & M. Abdel-Kader, 1974).

Sensitizers in Thermal Coatings

Benzalphthalide and its analogues significantly enhance the sensitivity of thermal coatings. This application is crucial in developing coatings for various industrial and technological uses, especially where sensitivity and reactivity to thermal changes are essential (T. Shibata & J. Semler, 1990).

Potential for Antianxiety Agents

Research on benzalphthalides has shown their potential as new leads for developing non-benzodiazepinic and non-nitrogenated antianxiety agents. This application in the pharmaceutical industry could lead to new classes of antianxiety medications (A. Zamilpa et al., 2005).

Synthesis of Biologically Active Derivatives

The synthesis of 3-benzalphthalidyl-amino acids and their derivatives has revealed remarkable antimicrobial properties against various microorganisms and fungi. These findings open up possibilities for benzalphthalides in creating new antimicrobial agents (T. Ibrahim, 1991).

Bacterial Degradation

A study on the bacterial degradation of benzalphthalide by a Pseudomonas sp. highlights the potential for using certain bacteria to degrade benzalphthalide, which could have implications in environmental clean-up and bioremediation processes (S. Ganji & B. G. Pujar, 1992).

properties

IUPAC Name

(3Z)-3-benzylidene-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2/c16-15-13-9-5-4-8-12(13)14(17-15)10-11-6-2-1-3-7-11/h1-10H/b14-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTPZXMEBGTPLM-UVTDQMKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzalphthalide

CAS RN

4767-56-0, 575-61-1
Record name Benzalphthalide, (Z)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzalphthalide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2824
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Record name 3-benzylidenephthalide
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Record name BENZALPHTHALIDE, (Z)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
217
Citations
S Natelson, SP Gottfried - Journal of the American Chemical …, 1941 - ACS Publications
… of benzalphthalide in the further attempt to use it as a starting material in thesynthesis of biologically important compounds, it became apparent that certain derivatives of benzalphthalide…
Number of citations: 12 pubs.acs.org
TM Ibrahim - Archives of Pharmacal Research, 1991 - Springer
Synthesis of series of 3-benzalphthalidyl-amino acids and their corresponding methyl esters, dipeptides and tripeptide methyl esters2a–7c is decribed. All 3-benzalphthalidynamino …
Number of citations: 7 link.springer.com
SH Ganji, BG Pujar - World Journal of Microbiology and Biotechnology, 1992 - Springer
… , grew on benzalphthalide at up to 1 g/l as sole carbon source. Cells oxidized both benzalphthalide ando-… were oxidized slowly and equally by benzalphthalide-and glucose-grown …
Number of citations: 7 link.springer.com
A Gáplovský, J Donovalová… - … of Czechoslovak chemical …, 1984 - cccc.uochb.cas.cz
The photochemical isomerizations have been studied of 2-phenyl-1,3-indanedione to mixture of E- and Z-benzalphthalide and of E-benzalphthalide to Z-benzalphthalide depending on …
Number of citations: 6 cccc.uochb.cas.cz
P Hrnciar, D Joniak - Chem Zvesti, 1966 - chempap.org
Gabriel's modification of the Perkin synthesis, by the condensation of the anhydride of 3-nitrophthalic acid with the phenylacetic acid (in 2 hrs. at 150-230) gave 7-nitro-3-…
Number of citations: 8 chempap.org
SH Ganji, CS Karigar, BG Pujar - World Journal of Microbiology and …, 1993 - Springer
… In the replacement experiments, the benzalphthalide-grown cells were incubated in 0.05 M phosphate buffer, pH 7.0, containing 0.1% … Enzyme Assays Pseudomonas sp., grown …
Number of citations: 6 link.springer.com
OM Aly, WI Awad, AM Islam - The Journal of Organic Chemistry, 1957 - ACS Publications
… This is in complete agreement with the work of Lowenbein and Ulich,6 who found that diphenyl indone is produced byinteraction of phenylmagnesium bromide and benzalphthalide. We …
Number of citations: 10 pubs.acs.org
T Shibata, JR Semler - Hard Copy and Printing Materials …, 1990 - spiedigitallibrary.org
Benzalphthalide and a number of its analogues significantly enhance the sensitivity of thermal coatings. These sensitizers are effective in coatings developed by benzyl-p-…
Number of citations: 3 www.spiedigitallibrary.org
RM Issa, IM Issa, AK Abdel-Kader, MH Abdel-Kader - 1974 - degruyter.com
The UV-, visible and IR-spectra of some benzalphthalides are investigated in organic solvents of different polarities and in solvent-buffer mixtures. The results are discussed in terms of …
Number of citations: 3 www.degruyter.com
J Munin, L Santana, E Uriarte, F Borges, E Quezada - Tetrahedron Letters, 2015 - Elsevier
… 2-(4-Benzylphthalazin-1(2H)-ylideneamino)alcohols were previously prepared starting from benzalphthalide and condensation with hydrazine gave the benzylphthalazinone. These …
Number of citations: 10 www.sciencedirect.com

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